Tert-butyl 2-isobutylpiperazine-1-carboxylate
Description
Tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS 674792-06-4) is a Boc-protected piperazine derivative with the molecular formula C₁₃H₂₆N₂O₂ and a molecular weight of 254.35 g/mol . The compound features a piperazine core substituted at the 2-position with an isobutyl group (-CH₂CH(CH₂)₂) and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. This structure confers both steric bulk and chemical stability, making it a valuable intermediate in pharmaceutical synthesis, particularly for modifying pharmacokinetic properties or enabling selective deprotection during multi-step reactions . The compound is commercially available in purities up to 97% and quantities ranging from 100 mg to 10 g .
Properties
IUPAC Name |
tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGGVOBNOVOVAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662690 | |
| Record name | tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859518-31-3 | |
| Record name | tert-Butyl 2-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-isobutylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and isobutylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-isobutylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- The compound is being investigated as a lead for developing new drugs targeting neurological disorders. Its structural characteristics suggest potential interactions with neurotransmitter systems, making it a candidate for conditions such as epilepsy and depression .
- Piperazine derivatives are known for their diverse biological activities, including ion channel modulation and neurotransmitter reuptake inhibition, which are critical in treating various psychiatric and neurological disorders.
- Synthetic Intermediates :
Synthetic Pathways
The synthesis of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate typically involves several steps:
- Step 1 : Formation of the piperazine ring through cyclization reactions involving appropriate amines and carbonyl compounds.
- Step 2 : Introduction of the tert-butyl and isobutyl groups via alkylation reactions.
- Step 3 : Carboxylation to yield the final product.
These synthetic pathways allow for the production of the compound in laboratory settings, facilitating its use in further research and applications.
Case Study 1: Neurological Drug Development
A study explored the effects of piperazine derivatives on neurotransmitter systems, highlighting that compounds similar to (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate exhibited promising results in modulating serotonin and dopamine receptors. These findings suggest that such compounds could lead to novel treatments for mood disorders.
Case Study 2: Antimicrobial Agents
Research into piperazine derivatives has shown that certain modifications can enhance antibacterial activity. The structural features of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate may allow it to serve as a scaffold for developing new antimicrobial agents, particularly when combined with other pharmacophores .
Summary of Applications
| Field | Application |
|---|---|
| Pharmaceutical Development | Potential lead for drugs targeting neurological conditions like epilepsy and depression |
| Organic Synthesis | Versatile intermediate for synthesizing other biologically active compounds |
| Antimicrobial Research | Scaffold for developing new antimicrobial agents |
Mechanism of Action
The mechanism of action of tert-butyl 2-isobutylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Variations
Tert-butyl 2-isobutylpiperazine-1-carboxylate belongs to a broader class of Boc-protected piperazines, where substituents at the 2- or 4-positions significantly influence physicochemical and synthetic properties. Key analogs include:
Key Observations :
- Hydrophobicity : The isobutyl substituent increases logP (predicted ~2.5) relative to methyl (logP ~1.8) or hydroxyethyl analogs, impacting membrane permeability .
- Synthetic Flexibility : Benzyl or aryl-substituted derivatives (e.g., 4-(2-methylbenzyl)) enable cross-coupling reactions (e.g., Suzuki), whereas aliphatic substituents like isobutyl are less reactive in such contexts .
Physicochemical Properties
| Property | This compound | tert-butyl 4-methylpiperazine-1-carboxylate | tert-butyl 2-cyclohexylpiperazine-1-carboxylate |
|---|---|---|---|
| Molecular Weight | 254.35 | 214.29 | 294.44 |
| logP (Predicted) | ~2.5 | ~1.8 | ~3.2 |
| Solubility (Water) | Low | Moderate | Very low |
| Steric Volume | High (isobutyl) | Low (methyl) | Very high (cyclohexyl) |
Notes:
- The isobutyl group balances moderate hydrophobicity and steric demand, making the compound suitable for reactions requiring controlled reactivity .
- Cyclohexyl derivatives exhibit extreme steric hindrance, often requiring elevated temperatures for reactions .
Stability and Reactivity
- Thermal Stability : All Boc-piperazines degrade above 200°C, but aliphatic substituents (e.g., isobutyl) enhance thermal stability relative to aryl groups .
Biological Activity
Tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS Number: 674792-06-4) is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a piperazine ring substituted with both tert-butyl and isobutyl groups, which may influence its pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H27N2O2
- Molecular Weight : 243.366 g/mol
- Solubility : Soluble in DMSO
- Storage Conditions : -20 ºC for 3 years
The structural uniqueness of this compound allows it to interact with various biological targets, potentially influencing neurotransmitter systems and other cellular pathways.
Preliminary studies suggest that this compound may interact with specific neurotransmitter receptors, which could impact signaling pathways associated with mood regulation and anxiety responses. Such interactions are critical for understanding its therapeutic potential in treating psychiatric disorders.
Antibacterial Activity
Research indicates that piperazine derivatives, including this compound, exhibit antibacterial properties. For instance, related compounds have shown effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . Although specific data on this compound's antibacterial activity is limited, its structural relatives have been documented to possess significant antimicrobial effects.
Neuropharmacological Effects
The compound has been implicated in studies focusing on its effects on neurotransmitter systems. Virtual screening and molecular docking studies suggest that certain piperazine derivatives can inhibit human acetylcholinesterase, a key enzyme involved in neurotransmitter breakdown . This inhibition could lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling and potentially providing therapeutic benefits in conditions like Alzheimer's disease.
Study on Piperazine Derivatives
A study exploring various piperazine derivatives highlighted their ability to inhibit bacterial efflux pumps, suggesting that these compounds could enhance the efficacy of existing antibiotics against resistant strains . While this compound was not directly tested, its structural similarities to effective derivatives indicate potential for similar applications.
Interaction Studies
Further interaction studies have indicated that this compound may bind to specific receptors involved in anxiety and mood regulation. These findings are crucial for developing new therapeutic agents targeting psychiatric disorders .
Comparative Analysis of Piperazine Derivatives
| Compound Name | Molecular Formula | Antibacterial Activity | Neuropharmacological Effects |
|---|---|---|---|
| This compound | C13H27N2O2 | Limited data available | Potential interaction with neurotransmitter receptors |
| Tert-butyl piperazine-1-carboxylate | C11H22N2O2 | Effective against MRSA | Inhibits acetylcholinesterase |
| Pyridylpiperazine derivatives | Varies | Effective against MDR bacteria | Potential as antibiotic potentiators |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-isobutylpiperazine-1-carboxylate?
- Methodological Answer: Synthesis typically involves nucleophilic substitution between tert-butyl piperazine derivatives and halogenated isobutyl precursors. Key variables include solvent choice (e.g., 1,4-dioxane or toluene), temperature (110°C), and catalysts (e.g., potassium carbonate). For example, using 1,4-dioxane with K₂CO₃ at 110°C for 12 hours achieved 88.7% yield, while toluene under similar conditions yielded 62% . Solvent polarity and reaction time significantly impact efficiency.
- Advanced Consideration: Lower yields in toluene may arise from reduced solubility of intermediates. Researchers should optimize solvent polarity and monitor reaction progress via TLC or HPLC.
Q. How can this compound be purified post-synthesis?
- Methodological Answer: Common purification methods include:
- Column Chromatography: Silica gel with ethyl acetate/hexane gradients separates polar impurities .
- Recrystallization: Use non-polar solvents (e.g., hexane) for high-purity crystals.
- Vacuum Distillation: Effective for volatile byproducts.
- Critical Note: Impurities often stem from unreacted piperazine or isobutyl halides; confirm purity via NMR and LC-MS .
Advanced Research Questions
Q. How can structural ambiguities (e.g., stereochemistry) in this compound be resolved?
- Methodological Answer:
- X-ray Diffraction (XRD): Single-crystal XRD provides definitive stereochemical assignment. For example, hydrogen-bonding patterns in crystal lattices confirm spatial arrangements .
- NMR Spectroscopy: 2D NMR (e.g., NOESY) identifies through-space proton interactions, distinguishing cis/trans isomers .
- Case Study: In analogs like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, XRD resolved chair conformations of the piperazine ring .
Q. How should researchers address contradictions in spectroscopic data for this compound?
- Methodological Answer:
- Cross-Validation: Compare NMR, IR, and HRMS data with computational models (e.g., DFT simulations).
- Dynamic Effects: Variable-temperature NMR can reveal conformational flexibility masking expected signals .
- Contamination Checks: Trace solvents (e.g., residual dioxane) may skew NMR peaks; use deuterated solvents and degas samples .
Q. What strategies are effective for assessing the compound's stability under varying storage conditions?
- Methodological Answer:
- Thermogravimetric Analysis (TGA): Determines decomposition temperatures.
- Accelerated Stability Studies: Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks. Monitor degradation via HPLC .
- Storage Recommendations: Store in inert atmospheres (argon) at –20°C to prevent hydrolysis of the tert-butyl carbamate group .
Q. How can researchers differentiate this compound from structural analogs?
- Methodological Answer:
- HRMS/Exact Mass: The compound has a molecular weight of 256.34 g/mol (C₁₃H₂₆N₂O₂). Compare with analogs like tert-butyl 4-methylpiperazine-1-carboxylate (200.28 g/mol) .
- Functional Group Analysis: FT-IR identifies carbamate C=O stretches (~1680 cm⁻¹) and piperazine N-H bends (~3300 cm⁻¹) absent in non-carbamate analogs .
Q. What methodologies are used to evaluate its potential pharmacological activity?
- Methodological Answer:
- Enzyme Assays: Screen against targets like kinases or GPCRs using fluorescence polarization.
- Molecular Docking: Predict binding affinity to receptors (e.g., serotonin receptors) via AutoDock Vina .
- Metabolite Tracking: Use LC-MS to identify metabolites like benzyl derivatives, which may inform toxicity profiles .
Data Contradiction Analysis
Q. Why do reported synthesis yields vary significantly (e.g., 62% vs. 88.7%)?
- Analysis: Lower yields in toluene-based reactions versus dioxane suggest solvent-dependent intermediate stability. Polar aprotic solvents (e.g., DMF) may improve solubility but risk side reactions.
- Resolution: Conduct a Design of Experiments (DoE) to map solvent polarity, temperature, and catalyst ratios.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
